molecular formula C15H23N3O2 B1404192 Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate CAS No. 478366-40-4

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1404192
CAS No.: 478366-40-4
M. Wt: 277.36 g/mol
InChI Key: QWUBZAZOZWCENL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a tert-butyl ester and an aminopyridine moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate” are currently unknown . This compound is a chemical intermediate, often used in the synthesis of more complex molecules . The specific targets would depend on the final compound that it is used to synthesize.

Mode of Action

Instead, its role is to serve as a building block in the synthesis of other compounds . The mode of action of these final compounds would depend on their specific chemical structure and the biological targets they interact with.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-[(5-aminopyridin-2-yl)oxy]piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopyridine moiety enhances its potential for biological activity, making it a valuable compound in medicinal chemistry research.

Biological Activity

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (CAS No. 165528-66-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • Boiling Point : Predicted at approximately 424.6 ± 45.0 °C
  • Density : 1.134 ± 0.06 g/cm³
  • pKa : 6.62± .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body, particularly in the context of neuropharmacology and oncology. Research indicates that it may act as an antagonist to certain receptors involved in cell signaling pathways, specifically targeting the programmed cell death protein 1 (PD-1) pathway, which is crucial in immune response modulation.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • In vitro studies demonstrated that the compound can inhibit tumor cell proliferation by modulating immune responses through PD-1/PD-L1 interactions. In a rescue assay involving mouse splenocytes, it was shown to enhance immune cell activity significantly at concentrations as low as 100 nM .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • It has been reported to protect astrocytes against amyloid-beta-induced toxicity, reducing inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential role in treating neurodegenerative diseases like Alzheimer's.

Study on PD-1 Inhibition

A notable study focused on the compound's ability to act as a PD-1 antagonist:

  • The study involved transgenic mouse models where the compound was administered, resulting in a significant increase in immune response against tumors, demonstrating its potential as an immunotherapeutic agent .

Neuroprotection in Alzheimer’s Disease Models

Another study assessed the effects of this compound on astrocytic cells exposed to amyloid-beta:

  • The results indicated that the compound improved cell viability and reduced oxidative stress markers, suggesting its utility in preventing neuronal damage associated with Alzheimer's disease .

Summary of Biological Activities

Activity TypeMechanism of ActionObserved Effects
AnticancerPD-1/PD-L1 pathway modulationEnhanced immune response; inhibited tumor growth
NeuroprotectiveReduction of inflammatory cytokinesIncreased astrocyte viability; decreased oxidative stress

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBZAZOZWCENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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